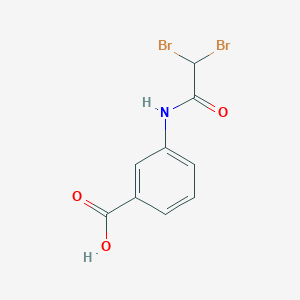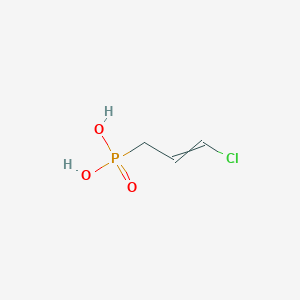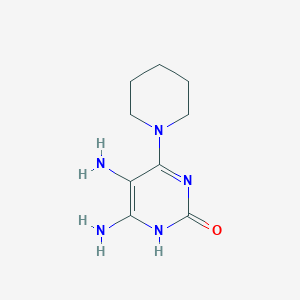![molecular formula C32H18CoN6O8.Na<br>C32H18CoN6NaO8 B14492011 sodium;cobalt(3+);1-[[4-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]naphthalen-2-one;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate CAS No. 64611-71-8](/img/structure/B14492011.png)
sodium;cobalt(3+);1-[[4-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]naphthalen-2-one;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound sodium;cobalt(3+);1-[[4-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]naphthalen-2-one;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate is a complex coordination compound It features a cobalt ion in the +3 oxidation state, coordinated with various organic ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of cobalt(III) ions with the organic ligands. The process may include the following steps:
Ligand Preparation: The organic ligands, such as 1-[[4-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]naphthalen-2-one and 1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate, are synthesized separately through multi-step organic reactions.
Coordination Reaction: The ligands are then reacted with a cobalt(III) salt, such as cobalt(III) chloride, in an appropriate solvent under controlled conditions. The reaction mixture is typically heated and stirred to ensure complete coordination.
Purification: The resulting complex is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The key steps include:
Bulk Synthesis of Ligands: Large quantities of the organic ligands are synthesized using optimized reaction conditions to ensure high yield and purity.
Coordination in Reactors: The ligands are introduced into reactors containing cobalt(III) salts, and the coordination reaction is carried out under controlled temperature and pressure.
Purification and Quality Control: The final product is purified using industrial-scale techniques and subjected to rigorous quality control to ensure consistency and purity.
化学反応の分析
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation-Reduction: The cobalt(III) center can participate in redox reactions, where it can be reduced to cobalt(II) or oxidized to higher oxidation states.
Substitution: The ligands coordinated to the cobalt center can be substituted with other ligands under appropriate conditions.
Complexation: The compound can form additional complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide.
Substitution: Ligand exchange reactions can be carried out using various ligands in solvents such as ethanol or acetonitrile.
Complexation: Complexation reactions may involve the use of chelating agents or additional metal salts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the cobalt(III) center may yield cobalt(II) complexes, while substitution reactions can produce new coordination compounds with different ligands.
科学的研究の応用
The compound has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: The compound’s coordination properties make it useful in studying metalloproteins and enzyme mimics.
Industry: The compound is used in the development of advanced materials, such as sensors and electronic devices, due to its unique electronic properties.
作用機序
The compound exerts its effects through coordination chemistry, where the cobalt(III) center interacts with various molecular targets. The mechanism involves:
Molecular Targets: The cobalt(III) center can bind to nucleophiles, such as proteins and DNA, affecting their structure and function.
Pathways Involved: The compound can participate in redox reactions, influencing cellular redox states and signaling pathways.
類似化合物との比較
Similar Compounds
Cobalt(III) acetylacetonate: Another cobalt(III) complex with different ligands.
Cobalt(III) chloride: A simpler cobalt(III) salt used in various coordination chemistry studies.
Uniqueness
The uniqueness of sodium;cobalt(3+);1-[[4-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]naphthalen-2-one;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate lies in its complex structure and the specific ligands coordinated to the cobalt(III) center. These ligands impart unique electronic and steric properties, making the compound suitable for specialized applications in research and industry.
特性
CAS番号 |
64611-71-8 |
|---|---|
分子式 |
C32H18CoN6O8.Na C32H18CoN6NaO8 |
分子量 |
696.4 g/mol |
IUPAC名 |
sodium;cobalt(3+);1-[[4-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]naphthalen-2-one;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate |
InChI |
InChI=1S/C16H11N3O4.C16H9N3O4.Co.Na/c2*20-14-8-5-10-3-1-2-4-12(10)16(14)18-17-13-7-6-11(19(22)23)9-15(13)21;;/h1-9,20-21H;1-9H;;/q;-2;+3;+1/p-2 |
InChIキー |
AIXNCNPJUZLCAI-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])[O-])[O-].C1=CC=C2C(=C1)C=CC(=O)C2=NN=C3C=CC(=CC3=O)N([O-])[O-].[Na+].[Co+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2-Methylcyclopropyl)sulfonyl]benzene](/img/structure/B14491932.png)


![(5e)-5-[(2-Methylpropyl)imino]furan-2(5h)-one](/img/structure/B14491949.png)


![{[(Benzylsulfanyl)(methanesulfonyl)methyl]sulfanyl}benzene](/img/structure/B14491958.png)
![3-[(2-Phenylpropan-2-yl)amino]propanenitrile](/img/structure/B14491966.png)

![2-[2-([1,1'-Biphenyl]-4-yl)-2-cyanoethenyl]benzene-1-sulfonamide](/img/structure/B14491976.png)



